molecular formula C12H15NO B14370160 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- CAS No. 90054-90-3

3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-

Cat. No.: B14370160
CAS No.: 90054-90-3
M. Wt: 189.25 g/mol
InChI Key: GHHBPLXESWBWPC-CMDGGOBGSA-N
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Description

3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- is an organic compound with a complex structure It is characterized by the presence of a butenone backbone with a methyl(phenylmethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- typically involves the reaction of 3-buten-2-one with methyl(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-phenyl-: This compound has a similar butenone backbone but with a phenyl substituent instead of the methyl(phenylmethyl)amino group.

    4-Phenyl-3-buten-2-one: Another similar compound with a phenyl group attached to the butenone structure.

Properties

CAS No.

90054-90-3

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-4-[benzyl(methyl)amino]but-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3/b9-8+

InChI Key

GHHBPLXESWBWPC-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)/C=C/N(C)CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CN(C)CC1=CC=CC=C1

Origin of Product

United States

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